molecular formula C14H13BrClNO3S B6633754 3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide

3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide

Cat. No. B6633754
M. Wt: 390.7 g/mol
InChI Key: PHMACYIVYJXJAR-UHFFFAOYSA-N
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Description

3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BCSB, and it is a sulfonamide derivative that has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of BCSB is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BCSB has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH in the body. BCSB has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
BCSB has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of receptor activity, and induction of apoptosis. BCSB has also been shown to have potential applications in the treatment of autoimmune diseases, where it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCSB in lab experiments is its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. BCSB is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using BCSB in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of BCSB. One potential direction is the development of new synthesis methods that can improve the yield and purity of BCSB. Another potential direction is the investigation of the potential applications of BCSB in other scientific research fields, such as microbiology and pharmacology. Lastly, further research is needed to fully understand the mechanism of action of BCSB and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, BCSB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various scientific research fields. BCSB has been shown to have potential applications in cancer research, neuroscience, and immunology, and it is relatively easy to synthesize and purify. However, further research is needed to fully understand the mechanism of action of BCSB and its potential applications in the treatment of various diseases.

Synthesis Methods

BCSB can be synthesized through various methods, including the reaction of 3-hydroxybenzylamine with 3-bromo-4-chlorobenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of BCSB, which can be purified through various methods, including recrystallization and column chromatography.

Scientific Research Applications

BCSB has been shown to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, BCSB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BCSB has also been shown to have potential applications in neuroscience, where it has been shown to modulate the activity of GABA receptors and inhibit the release of glutamate. In immunology, BCSB has been shown to have potential applications in the treatment of autoimmune diseases, where it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO3S/c1-17(9-10-3-2-4-11(18)7-10)21(19,20)12-5-6-14(16)13(15)8-12/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMACYIVYJXJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide

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